2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H6F5N·HCl It is known for its unique structure, which includes a pentafluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Scientific Research Applications
2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic ring.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride
- 2,3,4,5,6-pentafluorobenzaldehyde
- 2,3,4,5,6-pentafluorophenylacetic acid
Uniqueness
2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride is unique due to its pentafluorophenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in research and industry .
Properties
CAS No. |
1582-35-0 |
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Molecular Formula |
C8H7ClF5N |
Molecular Weight |
247.6 |
Purity |
95 |
Origin of Product |
United States |
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